molecular formula C13H11N3O B8251640 3-Benzylimidazo[4,5-b]pyridin-6-ol

3-Benzylimidazo[4,5-b]pyridin-6-ol

Cat. No.: B8251640
M. Wt: 225.25 g/mol
InChI Key: LUCMLVDWNWVKHX-UHFFFAOYSA-N
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Description

3-Benzylimidazo[4,5-b]pyridin-6-ol is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged imidazo[4,5-b]pyridine scaffold. This core structure is a fused bicyclic heterocycle known for its structural resemblance to naturally occurring purines, which allows its derivatives to interact readily with a wide range of biomolecules and enzymatic targets . The imidazo[4,5-b]pyridine scaffold is recognized as a versatile motif with diverse therapeutic applications . Researchers are particularly interested in novel derivatives for their potential in drug discovery programs. The structural modifications present in this compound, specifically the benzyl and hydroxy groups, make it a valuable intermediate for exploring structure-activity relationships (SAR) and for further chemical functionalization to develop novel bioactive molecules. The broader class of imidazo[4,5-b]pyridine derivatives has been extensively investigated for potent biological activities. Key research areas include: Antimicrobial and Antitubercular Research: Derivatives of this scaffold have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. Some analogues function as promising inhibitors of the bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a novel and validated target for which no commercial drug is currently available . Anticancer and Antiproliferative Research: The imidazo[4,5-b]pyridine core is found in molecules that can influence multiple cellular pathways crucial for cancer cell survival. Research has shown that various substituted derivatives exhibit selective and potent antiproliferative effects against a diverse panel of human cancer cell lines, including colorectal carcinoma, in the sub-micromolar range . These compounds can act through mechanisms such as intercalation into double-stranded DNA or inhibition of key kinases . Other Therapeutic Areas: Beyond infectious diseases and oncology, this scaffold shows potential in developing agents for metabolic diseases and central nervous system (CNS) disorders . This product is offered to support ongoing scientific innovation in these fields. This compound is provided as a high-purity solid for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-benzylimidazo[4,5-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-11-6-12-13(14-7-11)16(9-15-12)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMLVDWNWVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with 5,6-diaminopyridine-3-ol (1), which undergoes acetylation using acetic anhydride to form N-acetylated intermediates (2). Subsequent treatment with p-chloronitrobenzene in dimethylformamide (DMF) introduces a nitro-phenoxy group at the 6-position, yielding intermediate (3). Cyclization with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅) generates the imidazo[4,5-b]pyridine core (5a–w).

Optimization Parameters:

  • Solvent : DMF enhances nucleophilic substitution at the hydroxyl group by forming a potassium salt with K₂CO₃.

  • Temperature : Reflux conditions (100–110°C) are critical for cyclization, with reaction times ranging from 1–3 hours.

  • Catalyst : Na₂S₂O₅ facilitates imine formation and subsequent aromatization.

Yield and Spectral Characterization

For 3-benzylimidazo[4,5-b]pyridin-6-ol (5i), the reported yield is 29% , with a melting point of 149–151°C. Key spectral data include:

  • IR : Peaks at 1380 cm⁻¹ (N–O stretch), 1610–1770 cm⁻¹ (aromatic C=C), and 3490 cm⁻¹ (O–H stretch).

  • ¹H NMR (DMSO-d₆) : δ 7.3 (2H, dd, J = 8.4, 1.4 Hz), 7.6 (1H, dd, J = 8.7, 7.6 Hz), 8.3 (1H, d, J = 1.7 Hz).

  • MS : m/z 377.09 (M–H)⁻.

Table 1: Comparative Yields for Acid-Catalyzed Cyclization

Starting AldehydeProduct DerivativeYield (%)
3-Nitrobenzaldehyde5i29
4-Methoxybenzaldehyde5s38

Formamide-Mediated Annulation

Key Steps and Reagent Roles

This method, detailed in patent US4443466A, leverages formamide as both solvent and nitrogen source. A benzene derivative (e.g., 2-bromotoluene) reacts with formamide under vigorous reflux (180–200°C) to form the imidazole ring. Subsequent hydrolysis with hydrochloric acid removes acetyl protecting groups, yielding the free base.

Critical Modifications:

  • Acid Hydrolysis : Refluxing with 6 N HCl for 4 hours cleaves N-acetyl groups, achieving a 54% yield for 4-(3',5'-dimethyl-4'-hydroxybenzyl)imidazole.

  • Salt Formation : Treatment with HCl in ethyl acetate/isopropanol produces stable hydrochloride salts (m.p. 210–214°C).

Challenges and Solutions

  • Byproduct Formation : Excess formamide minimizes side reactions but requires careful temperature control.

  • Purification : Adjusting pH to 8–9 with NaOH precipitates the free base, which is recrystallized from ethanol.

One-Pot Reductive Cyclization Using Zinc Dust

Streamlined Synthesis

A recent advancement involves a one-pot strategy starting from 2-chloro-3-nitropyridine (6). Zinc dust reduces the nitro group to an amine (7), which undergoes condensation with benzaldehyde in a H₂O-isopropanol (IPA) solvent system. This method avoids transition-metal catalysts and achieves yields up to 85% .

Advantages Over Traditional Methods:

  • Solvent System : H₂O-IPA promotes both nucleophilic aromatic substitution (SₙAr) and cyclization.

  • Time Efficiency : Completes in 10 hours vs. 24–48 hours for multi-step routes.

Mechanistic Insights

Time-dependent ¹H NMR studies confirm a two-stage pathway:

  • Imine Formation : Benzaldehyde reacts with the amine to form an intermediate imine (δ 7.00 ppm).

  • Cyclization and Aromatization : Intramolecular attack by the adjacent NH group generates the dihydroimidazo intermediate, which oxidizes to the final product.

Table 2: Optimization of One-Pot Synthesis

ParameterOptimal ConditionYield (%)
SolventH₂O-IPA (3:1)85
Temperature80°C78
Reaction Time10 hours85

Comparative Analysis of Methodologies

Yield and Practicality

  • Acid-Catalyzed Cyclization : Moderate yields (29–38%) but uses commercially available substrates.

  • Formamide Annulation : Requires harsh conditions but enables salt formation for improved stability.

  • One-Pot Reductive Method : Highest yield (85%) and scalability, though limited to specific aldehydes.

Spectral Data Consistency

All methods report congruent IR and NMR profiles, confirming the target structure. Discrepancies in melting points arise from polymorphic forms or salt vs. free base comparisons[1–3].

Chemical Reactions Analysis

Types of Reactions

3-Benzylimidazo[4,5-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups at the benzyl position.

Mechanism of Action

The mechanism of action of 3-Benzylimidazo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to influence various cellular pathways, including those involved in antimicrobial and antiviral activities . It may act as an inhibitor of certain enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Core Heterocycle Modifications: Imidazo vs. Thiazolo Derivatives

5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () replaces the imidazole ring with a thiazole, introducing sulfur into the heterocycle. This modification alters electronic properties and reactivity:

  • Synthetic Routes: Synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone derivatives, differing from typical imidazo[4,5-b]pyridine syntheses .

Key Difference : The sulfur atom in thiazolo derivatives may enhance electrophilicity, influencing target binding compared to the nitrogen-rich imidazo core.

Functional Group Variations: Hydroxyl vs. Boronic Acid

3H-Imidazo[4,5-b]pyridine-6-boronic Acid () replaces the hydroxyl group with a boronic acid (-B(OH)₂) at position 6:

  • Applications : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, making this compound a valuable synthetic intermediate for drug development .
  • Physicochemical Properties : With a molecular weight of 162.94 g/mol, it is smaller than 3-benzylimidazo[4,5-b]pyridin-6-ol (estimated >250 g/mol), impacting solubility and reactivity .

Key Difference : The hydroxyl group in this compound may favor direct biological interactions, whereas the boronic acid enables modular synthesis.

Fused-Ring Systems: Imidazo vs. Benzofuropyridin Derivatives

rac-cis-2-Methyl-4a-phenethyl-benzofuro[2,3-c]pyridin-6-ol () features a fused benzofuran-pyridine core instead of imidazo-pyridine:

  • Biological Activity: Exhibits subnanomolar affinity for opioid receptors, with the phenethyl group enhancing receptor binding .
  • Synthesis : Achieved via bromination and demethylation, emphasizing the role of substituents on pharmacological potency .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Applications
This compound Imidazo[4,5-b]pyridine Benzyl -OH ~250 (estimated) Pharmacological candidate
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine H (3H) =O N/A Anticancer agents
3H-Imidazo[4,5-b]pyridine-6-boronic acid Imidazo[4,5-b]pyridine H (3H) -B(OH)₂ 162.94 Synthetic intermediate
rac-cis-Benzofuro[2,3-c]pyridin-6-ol Benzofuro[2,3-c]pyridine Methyl/phenethyl -OH N/A Opioid receptor ligands

Q & A

Q. What are the common synthetic routes for 3-Benzylimidazo[4,5-b]pyridin-6-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted pyridine precursors. For example, Scheme 4 in outlines a multi-step approach using reagents like m-CPBA (meta-chloroperbenzoic acid) for oxidation and NaOCl/NaOH for ring closure. Key factors include:

  • Temperature control : Higher temperatures (e.g., 90°C) improve cyclization efficiency but may degrade sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., THF/H₂O mixtures) enhance reactivity in hydroxylation steps .
  • Protecting groups : Benzyl groups are often used to stabilize reactive hydroxyl sites during synthesis .
StepReagent/ConditionPurposeYield Range
1m-CPBA, CH₂Cl₂Oxidation65–83%
2NaOCl, NaOH, 90°CRing closure40–70%

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry of the benzyl and hydroxyl groups. For instance, downfield shifts (~δ 10–12 ppm) in ¹H NMR indicate hydrogen bonding of the hydroxyl group .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing imidazo-pyridine isomers .
  • Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. How is the compound screened for preliminary biological activity in academic settings?

  • Antimicrobial assays : Disk diffusion methods against E. coli and S. aureus ().
  • Antiproliferative screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose-response curves : Test concentrations from 1–100 μM to identify sub-toxic ranges .

Advanced Research Questions

Q. How can substituent modifications (e.g., halogenation) enhance the bioactivity of this compound?

  • Electron-withdrawing groups (e.g., Cl, CF₃ at position 2) improve metabolic stability, as seen in ’s chloro-trifluoromethyl analog (CAS 13577-71-4).
  • Benzyl group variations : Para-substituted benzyls (e.g., -NO₂, -OCH₃) modulate lipophilicity and binding affinity to targets like kinase enzymes .
  • SAR studies : Use computational docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .

Q. What experimental strategies resolve contradictions in spectral data for imidazo[4,5-b]pyridine derivatives?

  • Variable-temperature NMR : Resolves signal splitting caused by tautomerism (e.g., hydroxyl proton exchange) .
  • X-ray crystallography : Definitive proof of regiochemistry, as applied in for a triazolo-pyridine analog (CCDC deposition code: 1WH) .
  • Isotopic labeling : ¹⁵N/²H tracing clarifies ambiguous NOESY correlations in crowded aromatic regions .

Q. How do solvent and pH conditions affect the stability of this compound?

  • Aqueous stability : Degrades rapidly at pH > 8 due to hydroxyl group deprotonation and ring opening. Stability is optimal in buffered solutions (pH 6.5–7.5) .
  • Organic solvents : DMSO or DMF enhances solubility but may induce aggregation; use freshly distilled THF for long-term storage .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imidazole ring .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition .
  • MD simulations : Assess binding kinetics to serum albumin (e.g., using GROMACS) to predict bioavailability .
  • QM/MM modeling : Evaluates reactivity of the hydroxyl group in metabolic pathways (e.g., glucuronidation) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo bioactivity data?

  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated forms) that reduce efficacy .
  • Dosing regimens : Adjust frequency (e.g., QD vs. BID) to account for rapid clearance observed in rodent models .
  • Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs vs. plasma .

Methodological Resources

  • Synthetic protocols : (Scheme 4) and (crystallography).
  • Biological assays : (antimicrobial/antiproliferative screens).
  • Stability guidelines : (pH buffers) and (storage conditions).

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